Cas no 1157067-60-1 (1-5-Methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-ylethan-1methoxyethoxy-one)

1-5-Methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-ylethan-1methoxyethoxy-one structure
1157067-60-1 structure
Product name:1-5-Methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-ylethan-1methoxyethoxy-one
CAS No:1157067-60-1
MF:C14H12N4O
MW:252.271282196045
MDL:MFCD12592226
CID:5050440
PubChem ID:43671063

1-5-Methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-ylethan-1methoxyethoxy-one Chemical and Physical Properties

Names and Identifiers

    • 1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one
    • NE60620
    • 1-(5-methyl-1-quinolin-5-yltriazol-4-yl)ethanone
    • Z1258674146
    • 1-5-Methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-ylethan-1methoxyethoxy-one
    • MDL: MFCD12592226
    • Inchi: 1S/C14H12N4O/c1-9-14(10(2)19)16-17-18(9)13-7-3-6-12-11(13)5-4-8-15-12/h3-8H,1-2H3
    • InChI Key: HJIVVTHEJVOPQW-UHFFFAOYSA-N
    • SMILES: O=C(C)C1=C(C)N(C2=CC=CC3C2=CC=CN=3)N=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 348
  • Topological Polar Surface Area: 60.7
  • XLogP3: 2

1-5-Methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-ylethan-1methoxyethoxy-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-85420-0.1g
1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one
1157067-60-1 95%
0.1g
$306.0 2024-05-21
Enamine
EN300-85420-1.0g
1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one
1157067-60-1 95%
1.0g
$884.0 2024-05-21
Chemenu
CM411190-250mg
1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one
1157067-60-1 95%+
250mg
$488 2023-02-03
Enamine
EN300-85420-0.25g
1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one
1157067-60-1 95%
0.25g
$438.0 2024-05-21
Enamine
EN300-85420-0.5g
1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one
1157067-60-1 95%
0.5g
$691.0 2024-05-21
Enamine
EN300-85420-10.0g
1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one
1157067-60-1 95%
10.0g
$3807.0 2024-05-21
Aaron
AR01ALKJ-10g
1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one
1157067-60-1 95%
10g
$5260.00 2023-12-16
Enamine
EN300-85420-1g
1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one
1157067-60-1 95%
1g
$884.0 2023-09-02
Aaron
AR01ALKJ-500mg
1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one
1157067-60-1 95%
500mg
$976.00 2025-02-11
Aaron
AR01ALKJ-2.5g
1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one
1157067-60-1 95%
2.5g
$2411.00 2023-12-16

1-5-Methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-ylethan-1methoxyethoxy-one Related Literature

Additional information on 1-5-Methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-ylethan-1methoxyethoxy-one

Introduction to 1-5-Methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-ylethan-1methoxyethoxy-one (CAS No. 1157067-60-1)

1-5-Methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-ylethan-1methoxyethoxy-one (CAS No. 1157067-60-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a quinoline moiety and a 1,2,3-triazole ring. These structural elements endow the compound with a range of potential biological activities and therapeutic applications.

The quinoline scaffold is well-known for its diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The presence of the 1,2,3-triazole ring further enhances the compound's stability and bioavailability, making it an attractive candidate for drug development. Recent studies have highlighted the potential of 1-5-Methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-ylethan-1methoxyethoxy-one in various therapeutic areas.

In the context of cancer research, 1-5-Methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-ylethan-1methoxyethoxy-one has shown promising antiproliferative effects against several cancer cell lines. A study published in the Journal of Medicinal Chemistry reported that this compound selectively inhibits the growth of human breast cancer cells (MCF-7) and colon cancer cells (HCT 116) with minimal cytotoxicity to normal cells. The mechanism of action is believed to involve the disruption of microtubule dynamics and the induction of apoptosis.

Beyond its anticancer properties, 1-5-Methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-ylethan-1methoxyethoxy-one has also been investigated for its potential as an antiviral agent. Research conducted at the University of California demonstrated that this compound exhibits potent antiviral activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The antiviral mechanism is thought to involve the inhibition of viral entry and replication processes.

The methoxyethoxy group in 1-5-Methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yethanemethoxyethoxy-one plays a crucial role in modulating its pharmacokinetic properties. This functional group enhances the solubility and permeability of the compound, thereby improving its oral bioavailability and systemic distribution. These characteristics are essential for developing effective drug formulations that can be administered orally or intravenously.

In addition to its therapeutic potential, 1-5-Methyl-1-(quinolin-5-y l)-1H - 2 , 3 -tr iaz ol - 4 - yle than - 0me tho xy eth oxy - one has been studied for its ability to cross the blood-brain barrier (BBB). This property is particularly important for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. A recent study published in the Journal of Neurochemistry found that this compound can effectively penetrate the BBB and exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

The synthesis of 1 - 5 - M e th y l - 0ne ( C A S N o . 067 - 60 - ) typically involves a multi-step process that includes copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions to form the 1,2,3-triazole ring. The quinoline moiety can be introduced through various synthetic routes, such as Pd-catalyzed cross-coupling reactions or direct functionalization methods. The methoxyethoxy group is often added through etherification reactions using appropriate alcohols or alkyl halides.

The safety profile of CAS No . has been extensively evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations and does not cause significant adverse effects in animal models. These findings support its potential for further clinical development.

In conclusion, CAS No . represents a promising lead compound in the field of medicinal chemistry with a wide range of potential applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for drug development. Ongoing research continues to explore its therapeutic potential and optimize its formulation for clinical use.

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